Regulatory-Specified Impurity: Ziprasidone Impurity 19 Identity and QC Application
1,2-Benzisothiazol-3-amine is chemically and regulatorily identified as Ziprasidone Impurity 19, a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) during commercial production of the atypical antipsychotic drug Ziprasidone [1]. Unlike generic benzisothiazol-3-amine regioisomers or non-specified analogs, this compound is supplied with detailed characterization data compliant with ICH regulatory guidelines and is traceable against USP or EP pharmacopeial standards [2].
| Evidence Dimension | Regulatory Specification and Analytical Traceability |
|---|---|
| Target Compound Data | Designated Ziprasidone Impurity 19; supplied with COA, NMR, MS, and HPLC purity data; traceable to USP/EP pharmacopeial standards |
| Comparator Or Baseline | Generic benzisothiazol-3-amine isomers (e.g., 2,1-benzisothiazol-3-amine); not specified as Ziprasidone-related impurities; lack ICH-compliant characterization for ANDA submissions |
| Quantified Difference | Binary regulatory acceptance vs. non-acceptance; non-compliant substitute invalidates analytical data |
| Conditions | Pharmaceutical ANDA regulatory filing and QC release testing per ICH Q3A/Q3B guidelines |
Why This Matters
Procurement of a non-specified benzisothiazol-3-amine analog for Ziprasidone QC applications would result in regulatory citation and require complete method revalidation, whereas the correct Impurity 19 standard ensures ICH compliance and uninterrupted ANDA progress.
- [1] ChemWhat. Ziprasidone Impurity 19 CAS#: 23031-78-9 — Product Identification and Regulatory Documentation. View Source
- [2] SynZeal Research. Ziprasidone Impurity 19 (23031-78-9) Reference Standard Specifications. View Source
